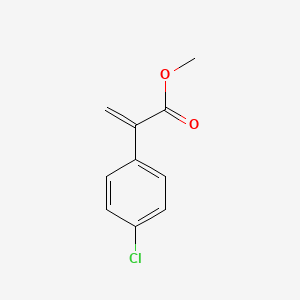

Methyl 2-(4-chlorophenyl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWLCWXTWGETFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Methyl 2-(4-chlorophenyl)acrylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl (2E)-3-(4-chlorophenyl)acrylate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and safety considerations for Methyl (2E)-3-(4-chlorophenyl)acrylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights. It details the compound's structural attributes, spectroscopic signature, and thermal characteristics, and provides validated protocols for its synthesis and analytical quantification. The guide emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding of the compound's behavior.

A Note on Nomenclature and Structure

The topic specified is "Methyl 2-(4-chlorophenyl)acrylate". However, the vast majority of scientific literature, commercial availability, and documented applications refer to its isomer, Methyl 3-(4-chlorophenyl)acrylate , commonly known as Methyl 4-chlorocinnamate . The structural difference lies in the position of the (4-chlorophenyl) group on the acrylate backbone.

-

2-position: The substituent is on the α-carbon, adjacent to the carbonyl group.

-

3-position: The substituent is on the β-carbon, at the terminus of the alkene.

Given the prevalence and utility of the 3-substituted isomer in chemical and pharmaceutical research, this guide will focus exclusively on Methyl (2E)-3-(4-chlorophenyl)acrylate . The "(2E)" designation specifies the trans stereochemistry of the alkene, which is the most common and stable isomer.

Caption: Structural comparison of 2- and 3-substituted isomers.

Core Physicochemical Properties

Methyl (2E)-3-(4-chlorophenyl)acrylate is a white to pale yellow solid at room temperature, possessing a faint, sweet odor.[1] Its properties make it a versatile intermediate in organic synthesis. It is soluble in common organic solvents such as alcohols and ethers but has limited solubility in water.[1]

Table 1: Key Physicochemical Data for Methyl (2E)-3-(4-chlorophenyl)acrylate

| Property | Value | Source(s) |

| IUPAC Name | methyl (2E)-3-(4-chlorophenyl)prop-2-enoate | |

| Synonyms | Methyl 4-chlorocinnamate, Methyl p-chlorocinnamate | [2][3] |

| CAS Number | 7560-44-3 | [2] |

| Molecular Formula | C₁₀H₉ClO₂ | [2] |

| Molecular Weight | 196.63 g/mol | [2][4] |

| Appearance | White to pale yellow solid/liquid | [1][3] |

| Melting Point | 76-77 °C | [1][3] |

| Boiling Point | 292.8 ± 15.0 °C (Predicted) | [1] |

| Flash Point | 144.4 °C | [1] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.572 | [1] |

| Vapor Pressure | 0.0018 mmHg at 25°C | [1] |

| Storage | Sealed in dry, 2-8°C | [1][4] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The key features are derived from the aromatic ring, the α,β-unsaturated ester system, and the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the vinylic protons of the acrylate backbone, and the methyl ester protons. The large coupling constant (J ≈ 16.0 Hz) between the two vinylic protons is diagnostic of the (E)- or trans-configuration.[5]

-

¹³C NMR: The carbon spectrum shows signals for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the chlorine substituent), the vinylic carbons, and the methyl carbon.[5]

Table 2: Representative NMR Data (CDCl₃ Solvent)

| Signal Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Key Feature(s) |

| Methyl (O-CH₃) | 3.78 (s, 3H) | 51.8 | Singlet, characteristic ester methyl. |

| Vinylic (β-H) | 7.64 (d, 1H, J ≈ 16.0 Hz) | 143.4 | Doublet, deshielded by phenyl ring. |

| Vinylic (α-H) | 6.38 (d, 1H, J ≈ 16.0 Hz) | 118.4 | Doublet, coupled to β-H. |

| Aromatic (Ar-H) | 7.48–7.44 (m, 2H), 7.37–7.29 (m, 2H) | 136.2, 132.9, 129.3, 129.2 | AA'BB' system typical of a 1,4-disubstituted benzene ring. |

| Carbonyl (C=O) | - | 167.2 | Deshielded due to electronegative oxygens. |

Data synthesized from reference[5].

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is characteristic of the α,β-unsaturated ester carbonyl group.

-

C=C Stretch: A band around 1630-1640 cm⁻¹ corresponds to the alkene double bond.

-

C-O Stretch: A strong band in the 1160-1250 cm⁻¹ region indicates the C-O stretching of the ester group.

-

C-H Bending (Aromatic): A band around 800-840 cm⁻¹ is indicative of 1,4-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 196 , corresponding to the molecular weight for the ³⁵Cl isotope. A characteristic (M+2)⁺ peak at m/z 198 with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.[6]

Synthesis Methodologies

The synthesis of Methyl (2E)-3-(4-chlorophenyl)acrylate is well-established, with two primary, high-yielding routes favored in research and industrial settings: Fischer Esterification and the Mizoroki-Heck Reaction. The choice between them depends on the availability of starting materials, cost, and desired scale.

Fischer-Speier Esterification

This classic acid-catalyzed method involves the reaction of 4-chlorocinnamic acid with methanol.[7] It is an equilibrium-driven process.[8][9]

Rationale: This method is straightforward and cost-effective if the corresponding carboxylic acid is readily available. The use of a large excess of the alcohol (methanol) as both reactant and solvent drives the equilibrium towards the product ester. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by the alcohol.

Caption: Workflow for Fischer Esterification synthesis.

Experimental Protocol: Fischer Esterification [7]

-

Reaction Setup: To a solution of 4-chlorocinnamic acid (1.0 eq) in methanol (serving as solvent and reactant), slowly add concentrated sulfuric acid (H₂SO₄) (e.g., 0.2 mL per 0.5 mmol of acid).

-

Reflux: Heat the reaction mixture to reflux with magnetic stirring for 3-24 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: Cool the mixture and reduce the solvent volume by approximately half under reduced pressure. Add distilled water and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent. Purify the crude product by flash column chromatography (silica gel, e.g., hexane/ethyl acetate eluent) to yield the pure ester.

Mizoroki-Heck Reaction

This powerful palladium-catalyzed cross-coupling reaction provides a direct route from an aryl halide and an acrylate.[10] It is highly efficient for creating the C-C bond between the aromatic ring and the acrylate backbone.[11]

Rationale: The Heck reaction is exceptionally versatile and offers high stereoselectivity for the (E)-isomer.[10] The catalytic cycle involves the oxidative addition of a Pd(0) catalyst to the aryl halide (4-chlorobromobenzene or 4-chloroiodobenzene), followed by alkene insertion and β-hydride elimination to form the product and regenerate the catalyst.[10] This method is ideal when the corresponding cinnamic acid is not available or when building a library of substituted analogues.

Caption: General workflow for Mizoroki-Heck Reaction synthesis.

Experimental Protocol: Mizoroki-Heck Reaction [12]

-

Reaction Setup: In a screw-capped tube, add the aryl halide (e.g., 4-iodoanisole, 1.0 eq), methyl acrylate (1.2 eq), a base (e.g., triethylamine, 1.0 eq), a suitable solvent (e.g., Cyrene), and the palladium catalyst (e.g., 10% w/w Pd/C).

-

Heating: Seal the tube and stir the mixture at elevated temperature (e.g., 150 °C) for 1-18 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture and filter it through a Celite pad to remove the heterogeneous catalyst.

-

Extraction: Dilute the filtrate with ethyl acetate and wash with water.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Analytical Methodologies

Accurate quantification of Methyl (2E)-3-(4-chlorophenyl)acrylate is critical for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's strong UV chromophore and thermal lability, while Gas Chromatography (GC) can also be used with care.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC with UV detection is the most robust and common method for analyzing non-volatile, UV-active compounds like cinnamates.[13][14] The aromatic ring and conjugated system provide strong UV absorbance, leading to high sensitivity. Gradient elution allows for the separation of the main compound from starting materials and potential byproducts.

Protocol: HPLC-UV Analysis

-

Sample Preparation: Accurately weigh a sample of the material and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1.0 mg/mL). Further dilute to create calibration standards (e.g., 0.01 - 10.0 mg/L). Filter all solutions through a 0.45 µm syringe filter before injection.[14]

-

Instrumentation & Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: Gradient elution using water (A) and acetonitrile (B). A typical gradient might run from 50% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: Diode Array Detector (DAD) or UV detector set to a wavelength of maximum absorbance (typically ~280-310 nm for cinnamates).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Construct a calibration curve by plotting peak area against the concentration of the standards. Determine the concentration of the unknown sample by interpolation from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS can be used for purity assessment and identification, but care must be taken due to the thermal nature of the technique. Acrylates can potentially polymerize at high injector temperatures.[14] GC-MS offers excellent separation and definitive identification through mass spectral data.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare dilute solutions of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation & Conditions:

-

Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or HP-5ms).

-

Inlet: Use a split/splitless inlet, operating in split mode to avoid column overload. Maintain a moderate injector temperature (e.g., 250 °C) to balance volatilization with thermal stability.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is essential for good separation. For example, start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.

-

Detector: Mass Spectrometer operating in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library or the known fragmentation pattern.

Stability, Reactivity, and Storage

Thermal Stability

As an acrylate monomer, the primary thermal concern is polymerization. While data specific to this molecule is not widely published, thermal analysis techniques are standard for characterization.

-

Thermogravimetric Analysis (TGA): This technique would be used to determine the onset of thermal decomposition. The sample is heated at a constant rate in an inert atmosphere, and weight loss is measured as a function of temperature.[15]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions like the melting point (endotherm) and any exothermic events, such as polymerization.[15] A typical DSC experiment would involve heating the sample, cooling it, and then performing a second heating scan to observe its glass transition temperature (Tg) if it polymerizes or amorphizes.[15]

Chemical Reactivity

The molecule possesses three main reactive sites: the ester, the alkene, and the aromatic ring.

-

Ester Hydrolysis: The ester can be hydrolyzed back to 4-chlorocinnamic acid under acidic or basic conditions.

-

Alkene Reactions: The double bond can undergo addition reactions (e.g., hydrogenation) and is susceptible to radical-initiated polymerization. This tendency to polymerize means samples are often stored with an inhibitor like hydroquinone.[16]

-

Aromatic Ring: The chlorophenyl group can undergo further electrophilic aromatic substitution, though it is deactivated by the chlorine atom.

Storage and Handling

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, typically at refrigerated temperatures (2-8 °C) to minimize polymerization.[1][4]

-

Handling: Due to its irritant nature, appropriate personal protective equipment (PPE) must be worn.[1] This includes safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Applications in Research and Drug Development

Methyl (2E)-3-(4-chlorophenyl)acrylate and its derivatives are of significant interest to the pharmaceutical industry.

-

Pharmaceutical Intermediate: It serves as a building block for more complex molecules. Cinnamic acid derivatives are precursors to various pharmaceuticals.[10]

-

Antimicrobial Activity: Esters of 4-chlorocinnamic acid have demonstrated notable antifungal activity against various Candida species and some antibacterial activity against S. aureus.[7] Molecular docking studies suggest these compounds may act as inhibitors of the enzyme 14α-demethylase, a key target for antifungal drugs.[7]

-

Anticancer Research: Recent studies have synthesized and tested a series of 3-(4-chlorophenyl)acrylate derivatives for their antiproliferative effects.[17][18] Some analogues have shown potent cytotoxic effects against breast cancer cell lines (MDA-MB-231) and are being investigated as potential tubulin polymerization inhibitors.[17][18]

-

UV Filters: Substituted cinnamate esters are widely used as UV-B filters in sunscreen products. The Heck reaction is an efficient industrial route for their production.[10]

Safety Profile

Table 3: GHS Hazard Information

| Hazard Category | Description | Precautionary Statements |

| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing. |

| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Data synthesized from reference[1].

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water and seek medical advice.[1]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

References

-

Asian Journal of Chemistry. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Available from: [Link]

-

Taylor & Francis Online. (2010, October 13). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Available from: [Link]

-

Research Square. (n.d.). Plausible of electro organic Heck reaction for synthesis of methyl cinnamate derivatives. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2019, April 23). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Available from: [Link]

-

Royal Society of Chemistry. (2022, November 30). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Available from: [Link]

-

National Center for Biotechnology Information (PubMed). (n.d.). Determination of the glass transition temperatures of some new methyl methacrylate copolymers using modulated temperature differential scanning calorimetry (MTDSC). Available from: [Link]

-

Yuanpei University of Medical Technology. (n.d.). Experimental section General. Available from: [Link]

-

PubChem. (n.d.). Ethyl (E)-3-(4-Chlorophenyl)acrylate. Available from: [Link]

-

ResearchGate. (n.d.). Thermal analysis curves from the: a) differential scanning calorimetry.... Available from: [Link]

-

ChemBK. (2024, April 9). Methyl (2E)-3-(4-chlorophenyl)acrylate. Available from: [Link]

-

ResearchGate. (2023, October 9). (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

-

Middle East Technical University. (2012, December 19). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Available from: [Link]

-

Scholars' Mine. (2006, January 1). Synthesis and Thermal Behavior of Poly(Methyl Acrylate) Attached to Silica by Surface-Initiated ATRP. Available from: [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Available from: [Link]

-

MDPI. (n.d.). abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link]

-

Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]

-

American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Available from: [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

Global Substance Registration System. (n.d.). METHYL 4-CHLOROCINNAMATE, (Z)-. Available from: [Link]

-

PubChem. (n.d.). (E)-Methyl 3-(2-chlorophenyl)acrylate. Available from: [Link]

-

ResearchGate. (n.d.). The structure of acrylates and methacrylates. Available from: [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Available from: [Link]

-

PubChem. (n.d.). Pentyl(2E)-3-(4-chlorophenyl)acrylate. Available from: [Link]

-

Polysil. (n.d.). Methyl 3-(4-chlorophenyl)acrylate. Available from: [Link]

-

E3S Web of Conferences. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available from: [Link]

-

Wikipedia. (n.d.). Methyl acrylate. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 4-chlorocinnamate | CAS 7560-44-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Methyl 3-(4-chlorophenyl)acrylate | Polysil [polycil.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. METHYL 4-CHLOROCINNAMATE(7560-44-3) MS spectrum [chemicalbook.com]

- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. aast.edu [aast.edu]

Methyl 2-(4-chlorophenyl)acrylate CAS number and molecular weight

The following technical guide is structured to provide an in-depth analysis of Methyl 2-(4-chlorophenyl)acrylate, focusing on its structural identity, synthesis, and application in pharmaceutical research.

Structural Motif:

Executive Summary

This compound is a specialized structural isomer of the more common methyl 4-chlorocinnamate. While the cinnamate isomer features the aryl group at the 3-position (

This structural distinction is critical in drug development. The

Physicochemical Core Profile

The following data establishes the molecular identity of the compound. Researchers must distinguish this specific isomer (CAS 50415-59-3) from its linear regioisomer (CAS 7560-44-3) to ensure experimental validity.

| Property | Specification |

| Chemical Name | This compound |

| Systematic Name | Methyl 2-(4-chlorophenyl)prop-2-enoate |

| CAS Number | 50415-59-3 |

| Molecular Formula | |

| Molecular Weight | 196.63 g/mol |

| Structural Class | |

| Physical State | Colorless to pale yellow oil or low-melting solid (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| SMILES | COC(=O)C(=C)C1=CC=C(Cl)C=C1 |

Synthetic Architecture: The Regioselectivity Challenge

Synthesizing this compound requires overcoming the thermodynamic preference for the linear

Pathway Analysis (DOT Visualization)

The following diagram illustrates the divergent pathways in Palladium-catalyzed synthesis, highlighting the specific conditions required to achieve the target

Figure 1: Mechanistic divergence in Heck coupling. Accessing the target 2-substituted acrylate requires forcing the "Alpha Path" via ligand selection (e.g., DPPP) or solvent control to overcome the natural beta-selectivity.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesize this compound via Palladium-catalyzed arylation of methyl acrylate, maximizing the branched:linear ratio.

Rationale: Standard Heck conditions yield the linear cinnamate. To favor the

Materials

-

Substrate: 1-Chloro-4-iodobenzene (1.0 equiv)

-

Olefin: Methyl acrylate (2.0 equiv)

-

Catalyst: Palladium(II) acetate (

, 3 mol%) -

Ligand: 1,3-Bis(diphenylphosphino)propane (dppp , 6 mol%)

-

Base: Triethylamine (

, 2.5 equiv) or Thallium(I) acetate (if toxicity protocols permit, for higher regioselectivity). -

Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a flame-dried Schlenk tube under Argon, dissolve

and dppp in anhydrous DMF. Stir at room temperature for 30 minutes to generate the active [Pd(dppp)] species. Self-Validation: The solution should transition from orange to a clear/yellow homogeneous state, indicating complex formation. -

Substrate Addition: Add 1-Chloro-4-iodobenzene followed by triethylamine. Degas the solution by bubbling Argon for 10 minutes to remove dissolved oxygen (crucial to prevent phosphine oxidation).

-

Olefin Introduction: Add methyl acrylate via syringe. The excess acrylate is necessary to compensate for polymerization side-reactions.

-

Reaction Phase: Heat the sealed vessel to 80°C . Stir for 12–18 hours. Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The target

-isomer typically has a slightly lower Rf value than the linear -

Work-up:

-

Cool to room temperature.

-

Dilute with diethyl ether and wash with water (3x) to remove DMF and ammonium salts.

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Purify via flash column chromatography on silica gel.

-

Gradient: 0%

5% EtOAc in Hexanes. -

Critical Separation: The linear isomer (impurity) usually elutes first. Collect the second major UV-active fraction.

-

Applications in Drug Development

Asymmetric Hydrogenation Precursor

The primary utility of this compound is as a pro-chiral substrate. Asymmetric hydrogenation of the exocyclic double bond yields Methyl 2-(4-chlorophenyl)propionate .

-

Relevance: Hydrolysis of this ester yields the corresponding chiral acid, a structural analog of Ibuprofen and other NSAIDs.

-

Catalysts: Ru-BINAP or Rh-DuPhos complexes are typically employed to set the stereocenter at the 2-position.

Covalent Inhibition (Michael Acceptor)

The

-

Mechanism: Cysteine residues in a target protein attack the

-carbon (terminal methylene). -

Advantage: Unlike linear cinnamates (which are sterically crowded at the

-position) or simple acrylates (which are too reactive), the 2-aryl acrylate offers a balance of reactivity and selectivity, often used in fragment-based drug discovery (FBDD) libraries.

Safety & Handling Protocols

-

Lachrymator Potential: Acrylates are potent lachrymators. All handling must occur within a certified chemical fume hood.

-

Polymerization: The compound is prone to auto-polymerization upon exposure to light or heat.

-

Storage: Store at 2–8°C.[1]

-

Stabilization: Commercial samples are often stabilized with 10-50 ppm of 4-methoxyphenol (MEHQ). Do not remove the stabilizer unless necessary for polymerization studies.

-

-

Skin Sensitization: Avoid contact. Use nitrile gloves (double-gloving recommended) and safety goggles.

References

-

Amaybio. this compound Product Specifications and CAS 50415-59-3 Verification. [Link]

-

Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. (Focus on regioselectivity mechanisms). [Link]

-

Organic Chemistry Portal. Heck Reaction: Mechanism and Regioselectivity. [Link]

-

ResearchGate. Formation of methyl 2-phenylacrylate by Heck coupling (Diagrammatic Verification). [Link]

Sources

Methodological & Application

Methyl 2-(4-chlorophenyl)acrylate: A Versatile Building Block in Modern Organic Synthesis

Introduction

Methyl 2-(4-chlorophenyl)acrylate is a highly functionalized acrylic ester that has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a chlorine-substituted phenyl group and a methyl acrylate moiety at the α-position, make it a reactive substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides a comprehensive overview of the synthetic utility of this compound, detailing its application in key organic transformations and providing experimentally validated protocols for its use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their work.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safe handling procedures is paramount before utilizing any chemical reagent.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl (2E)-3-(4-chlorophenyl)acrylate | Methyl Acrylate |

| Molecular Formula | C₁₀H₉ClO₂ | C₁₀H₉ClO₂ | C₄H₆O₂ |

| Molecular Weight | 196.63 g/mol | 196.63 g/mol | 86.09 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless or pale yellow liquid | Colorless liquid with an acrid odor[1] |

| Boiling Point | Data not available | 292.8±15.0 °C (Predicted) | 80 °C |

| Melting Point | Data not available | 76-77°C | -74 °C[2] |

| Flash Point | Data not available | 144.4°C | -3 °C[3] |

| Refractive Index | Data not available | 1.572 | 1.404 |

| Solubility | Soluble in common organic solvents | Soluble in anhydrous alcohol and common organic solvents | 5 g/100 mL in water[2] |

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[6] Avoid inhalation of vapors and contact with skin and eyes.[4][5] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Synthetic Applications and Protocols

This compound serves as a versatile precursor in a multitude of organic reactions, enabling the synthesis of complex molecules with diverse functionalities.

The Baylis-Hillman Reaction: A Gateway to Multifunctional Molecules

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[7][8] this compound is an excellent substrate for this reaction, yielding densely functionalized allylic alcohols.

The generally accepted mechanism involves the initial Michael addition of a nucleophilic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to the electron-deficient alkene. The resulting zwitterionic enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and affords the final product.

Caption: Generalized mechanism of the Baylis-Hillman reaction.

Protocol: Baylis-Hillman Reaction with 4-Nitrobenzaldehyde

This protocol is adapted from a general procedure for the Baylis-Hillman reaction.[9]

Materials:

-

This compound

-

4-Nitrobenzaldehyde

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-nitrobenzaldehyde (0.50 mmol) and DABCO (0.05 mmol) in DMF (0.50 mL) in a round-bottom flask, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine (3 x 10 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired Baylis-Hillman adduct.

Table 2: Representative Yields in Baylis-Hillman Reactions

| Electrophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| p-Nitrobenzaldehyde | DABCO | DMF | 60 | ~70-80 (estimated) | Adapted from[9] |

| Benzaldehyde | DABCO | Neat | 96 | ~60-70 (estimated) | General knowledge |

Michael Addition Reactions: Building Complexity through Conjugate Addition

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The aza-Michael addition involves the conjugate addition of an amine to an activated alkene.[10] This reaction is a highly efficient method for the synthesis of β-amino esters and their derivatives. The reaction can often be performed under neat conditions or with microwave irradiation to accelerate the reaction rate and improve yields.[11]

Caption: General workflow for the aza-Michael addition reaction.

Protocol: Aza-Michael Addition with Benzylamine

This protocol is based on general procedures for the aza-Michael addition of amines to acrylates.[11]

Materials:

-

This compound

-

Benzylamine

-

Methanol (optional, as solvent)

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol) and benzylamine (1.1 mmol). The reaction can be run neat or in a minimal amount of a polar solvent like methanol.

-

Stir the mixture at room temperature. For faster reaction, the mixture can be heated under microwave irradiation at 75 °C for 10-30 minutes.

-

Monitor the reaction by TLC until the starting acrylate is consumed.

-

Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-amino ester.

The thia-Michael addition, the conjugate addition of a thiol to an activated alkene, is a highly efficient and atom-economical reaction for the formation of carbon-sulfur bonds.[12][13] This reaction is often catalyzed by a weak base or a nucleophile.[13]

Protocol: Thia-Michael Addition with Thiophenol

This protocol is based on general procedures for base-catalyzed thia-Michael additions.[14]

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (Et₃N) or a solid-supported base like Amberlyst A21[15]

-

Dichloromethane (DCM) or reaction can be run solvent-free[15]

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 mmol) and thiophenol (1.2 mmol) in DCM (5 mL) in a round-bottom flask.

-

Add a catalytic amount of triethylamine (0.1 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the thioether product.

Diels-Alder Reaction: Constructing Six-Membered Rings

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring.[16] Due to the electron-withdrawing nature of the ester group, this compound can act as a dienophile in reactions with electron-rich dienes. Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and improve the rate and selectivity of the reaction.[17]

Caption: The Diels-Alder reaction forming a cyclohexene derivative.

Protocol: Diels-Alder Reaction with Cyclopentadiene

This is a general protocol for a Lewis acid-catalyzed Diels-Alder reaction.[17][18]

Materials:

-

This compound

-

Freshly cracked cyclopentadiene

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.

-

Carefully add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the cooled solvent.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the Lewis acid suspension.

-

After stirring for 15 minutes, add freshly cracked cyclopentadiene (2.0 equivalents) dropwise.

-

Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Heterocycles: A Pathway to Bioactive Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry.

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester (or a related active methylene compound), and urea or thiourea to produce dihydropyrimidines.[19] While this compound is not a direct substrate, its derivatives or related structures can be employed in variations of this reaction. For instance, a chalcone derived from a related starting material can react with a guanidine derivative to form a pyrimidine ring.

Protocol: Synthesis of a Dihydropyrimidine Derivative

This is a general protocol for the Biginelli reaction.[20]

Materials:

-

4-Chlorobenzaldehyde (as a precursor to the aryl component)

-

Ethyl acetoacetate (as the active methylene component)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, combine 4-chlorobenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (5 mL).

-

Add a catalytic amount of concentrated HCl (a few drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine.

Polymerization: Crafting Advanced Materials

Acrylate monomers are widely used in polymer chemistry to create a vast array of materials with tailored properties. This compound can be polymerized through various methods, including Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers.

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures.[21][22] The process involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst.[21]

Protocol: ATRP of this compound

This is a general procedure for ATRP of an acrylate monomer.[23]

Materials:

-

This compound

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Tetrahydrofuran (THF)

-

Alumina

Procedure:

-

To a Schlenk flask, add CuBr (catalyst) and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.

-

In a separate flask, prepare a solution of this compound (monomer), EBiB (initiator), PMDETA (ligand), and anisole (solvent). Deoxygenate this solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst via a degassed syringe.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir.

-

Monitor the polymerization by taking samples periodically to determine monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

-

Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.

-

Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent such as cold methanol or hexane, filter, and dry under vacuum.

Conclusion

This compound is a highly adaptable and reactive building block with broad applications in organic synthesis. Its utility in fundamental transformations such as the Baylis-Hillman reaction, Michael additions, and Diels-Alder reactions, as well as in the synthesis of complex heterocyclic structures and polymers, underscores its importance to the modern synthetic chemist. The protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this valuable compound in their own research endeavors. As with all chemical procedures, appropriate safety precautions must be followed to ensure a safe and successful experimental outcome.

References

-

ChemBK. (2024, April 9). Methyl (2E)-3-(4-chlorophenyl)acrylate. Retrieved from [Link]

-

Kim, J. S., & Lee, K. Y. (2002). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Molecules, 7(9), 721-729. Retrieved from [Link]

-

Singh, V., & Kumar, S. (2007). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Baylis–Hillman reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

-

D'Souza, L. J. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(4), 799-801. Retrieved from [Link]

- Kumar, R., & Singh, R. (2023). Thia-Michael Addition in Diverse Organic Synthesis. ChemistrySelect, 8(48), e202303521.

-

Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water. Retrieved from [Link]

-

Le-Masle, A., & Lhoste, J. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4566. Retrieved from [Link]

- da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2003). The Baylis-Hillman Reaction Between Aromatic Aldehydes and Acrylonitrile. Journal of the Brazilian Chemical Society, 14, 850-852.

-

Oh, S., & Lee, J. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. Bulletin of the Korean Chemical Society, 39(5), 662-667. Retrieved from [Link]

-

Angene Chemical. (2025, July 9). Safety Data Sheet: 2-(4-Chlorophenyl)-2-methylpropan-1-ol. Retrieved from [Link] (Link is general, specific SDS needs to be searched on the site)

-

Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization - Reaction Setup. YouTube. Retrieved from [Link] (This is a placeholder, a real link to a relevant video would be needed)

- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link] (This is a placeholder for a real supplementary information file)

-

Al-Mokhtar, M. A., & Al-Masoudi, N. A. (2023). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Catalysts, 13(8), 1162. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Atom transfer radical polymerization. Retrieved from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Molecules, 28(5), 2095. Retrieved from [Link]

- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.

- Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. Revista de Investigación Académica sin Frontera, (38).

-

Organic Chemistry Portal. (n.d.). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]

- Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.

- Kumar, A., & Sharma, S. (2021). Thia-Michael Addition: An Emerging Strategy in Organic Synthesis. ChemistrySelect, 6(40), 10833-10852.

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link] (This is a placeholder for a real supplementary information file)

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

- Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 7(41), 6334-6345.

-

da Silva, A. B. F., & de Souza, R. O. M. A. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 27(4), 1297. Retrieved from [Link]

- Goretzki, A., & Kappe, C. O. (2011). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. The Journal of Organic Chemistry, 76(11), 4486-4492.

-

Kidwai, M., & Mohan, R. (2005). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Letters in Organic Chemistry, 2(3), 226-228. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2021, January 29). METHYL ACRYLATE. Retrieved from [Link]

- Kumar, A., & Maurya, R. A. (2008). An efficient method for the synthesis of dihydropyrimidines using Brønsted acidic ionic liquid. Tetrahedron Letters, 49(29-30), 4569-4571.

-

ResearchGate. (n.d.). The Diels‐Alder reaction between cyclopentadiene and methyl acrylate.... Retrieved from [Link]

- Matyjaszewski, K. (2012). Atom transfer radical polymerization (ATRP): current status and future perspectives. Macromolecules, 45(10), 4015-4039.

- Chehab, S., Merroun, Y., Elhallaoui, A., Ghailane, T., Boukhris, S., Guedira, T., ... & Souizi, A. (2021). Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Reactions.

Sources

- 1. METHYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]

- 2. METHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. download.basf.com [download.basf.com]

- 6. angenechemical.com [angenechemical.com]

- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 8. Baylis-Hillman Reaction [organic-chemistry.org]

- 9. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water [organic-chemistry.org]

- 15. Thia-Michael Reaction under Heterogeneous Catalysis [mdpi.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]

- 19. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 20. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 22. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 23. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Introduction: Navigating the In Vivo Landscape for a Novel Acrylate Derivative

An Application Note and Protocol for the Preclinical In Vivo Evaluation of Methyl 2-(4-chlorophenyl)acrylate

The transition of a novel chemical entity from in vitro discovery to in vivo validation is a critical and complex phase in drug development.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing initial in vivo experiments for this compound. Currently, there is a paucity of published in vivo data for this specific compound. However, recent studies on structurally related 3-(4-chlorophenyl)acrylate derivatives have demonstrated significant antiproliferative and in vivo antitumor activity, providing a strong rationale for investigating this molecule's potential.[2][3]

This guide is structured to provide a logical, stepwise progression from essential pre-experimental considerations to initial safety and efficacy assessments. As a self-validating system, each protocol emphasizes scientific rigor, ethical responsibility, and data-driven decision-making. We will address the practical challenges of working with a poorly characterized compound, including formulation, dose-range finding, and the selection of an appropriate initial tumor model.

Part 1: Foundational Pre-experimental Work

Success in vivo begins with meticulous preparation. Before any animal is dosed, a thorough understanding of the compound's properties and a robust, reproducible formulation are paramount.

Compound Characterization and Safe Handling

While specific toxicological data for this compound is unavailable, compounds containing an acrylate moiety warrant careful handling. Acrylates as a class can be irritating to the skin, eyes, and respiratory tract, and may cause skin sensitization.[4][5]

Core Safety Recommendations:

-

Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Material Safety Data Sheet (MSDS): If available, review the MSDS thoroughly. If not, treat the compound with the caution appropriate for a novel, potentially hazardous chemical.

-

Spill and Waste: Follow institutional guidelines for chemical spill cleanup and hazardous waste disposal.

Formulation Development for In Vivo Administration

A significant hurdle for many new chemical entities is poor aqueous solubility.[6][7] An appropriate vehicle is required to ensure the compound is delivered in a homogenous, bioavailable form. The choice of formulation strategy depends on the compound's physicochemical properties.[8]

Initial Solubility Assessment: Begin by testing the solubility of this compound in a panel of biocompatible solvents. This will inform the selection of a suitable vehicle for in vivo studies.

Table 1: Example Solubility Screening Panel

| Solvent/Vehicle System | Purpose |

| Sterile Saline (0.9% NaCl) | Ideal if soluble; baseline aqueous vehicle. |

| 5% DMSO in Saline | Co-solvent to aid solubility of hydrophobic compounds.[9] |

| 10% Solutol HS 15 in Saline | Surfactant-based vehicle to create micellar solutions. |

| 0.5% Carboxymethylcellulose (CMC) | Suspending agent for insoluble compounds. |

| Corn Oil / Sesame Oil | Lipid-based vehicle for highly lipophilic compounds. |

Protocol 1: Preparation of a Test Formulation (Co-solvent/Suspension)

This protocol describes a common approach for formulating a poorly soluble compound for intraperitoneal (IP) or oral (PO) administration.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile-filtered

-

Polyethylene glycol 400 (PEG400)

-

Sterile 0.9% saline

-

Sterile, conical centrifuge tubes

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.

-

Initial Solubilization: In a sterile tube, add a small volume of DMSO (e.g., 5-10% of the final volume) to the compound. Vortex thoroughly until the compound is fully dissolved.

-

Addition of Co-solvent (Optional): If needed for stability or to reduce DMSO concentration, add PEG400 (e.g., 30-40% of the final volume) and vortex until the solution is clear and homogenous.

-

Final Dilution: Slowly add the sterile saline to the desired final volume while continuously vortexing. This step is critical; adding the aqueous phase too quickly can cause the compound to precipitate.

-

Observation: Visually inspect the final formulation. If it is a clear solution, it is ready for use. If a fine, uniform precipitate forms, it is a suspension. A brief sonication may be required to ensure homogeneity before each dose is drawn.

-

Control Vehicle: Prepare a vehicle control solution containing the same percentages of DMSO, PEG400, and saline, but without the test compound. This is essential for all in vivo experiments.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted with the highest regard for animal welfare.

-

IACUC Approval: Before initiating any study, a detailed protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[10]

-

The 3Rs: All experimental designs should adhere to the principles of Replacement, Reduction, and Refinement.[11]

-

Guidelines: Studies should be designed in accordance with established guidelines, such as those from the FDA and OECD, to ensure data quality and reliability.[5][12]

Part 2: Phase 1 - Safety and Tolerability Assessment

The first in vivo step is to establish a safe dose range. This is typically achieved through a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD).[13][14] The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight over the study period.[15]

Workflow for In Vivo Evaluation

Caption: Overall workflow for the in vivo evaluation of a novel compound.

Protocol 2: Acute Dose-Range Finding (DRF) and MTD Determination

Objective: To determine the single-dose MTD of this compound in mice.

Animal Model:

-

Species/Strain: Male or female BALB/c mice.[4]

-

Age: 6-8 weeks.

-

Justification: BALB/c mice are a common, well-characterized strain used for general toxicology and are also suitable hosts for the EAC model.

Experimental Design:

-

Groups: 5 groups (1 vehicle, 4 dose levels).

-

Animals per Group: n=3.

-

Route of Administration: Intraperitoneal (IP) injection. This route is chosen for initial studies as it provides direct systemic exposure, bypassing potential complications of oral absorption.[2]

-

Dose Selection: Doses should be escalated, often by a factor of 2x or 3x.[16] The starting dose should be based on any available in vitro cytotoxicity data (e.g., 1/10th of the IC50 converted to mg/kg) or, in the absence of data, a low starting point (e.g., 10 mg/kg).

-

Group 1: Vehicle Control

-

Group 2: 10 mg/kg

-

Group 3: 30 mg/kg

-

Group 4: 100 mg/kg

-

Group 5: 300 mg/kg

-

-

Dosing Volume: Typically 10 mL/kg.

Procedure:

-

Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the experiment.

-

Baseline Measurement: Record the body weight of each animal on Day 0, just before dosing.

-

Dosing: Administer a single IP injection of the designated dose or vehicle.

-

Post-Dose Monitoring:

-

Intensive (First 4 hours): Observe animals continuously for immediate signs of toxicity (e.g., lethargy, ataxia, seizures, respiratory distress).

-

Daily (Days 1-7): Monitor and record clinical signs of toxicity, changes in behavior (grooming, activity), and body weight.

-

Mortality: Record the time of any deaths.

-

-

Endpoint: The study is typically concluded after 7-14 days if no significant toxicity is observed. The MTD is the highest dose at which no mortality and no more than 10% body weight loss occurs, with any observed clinical signs being transient and fully resolved.

Data Presentation: Results should be summarized to clearly identify the MTD.

Table 2: Example MTD Study Summary

| Group (Dose mg/kg) | n | Mortality | Mean Body Weight Change (Day 7 vs Day 0) | Key Clinical Signs Observed |

| Vehicle | 3 | 0/3 | +5% | Normal |

| 10 | 3 | 0/3 | +4% | Normal |

| 30 | 3 | 0/3 | +2% | Mild, transient hypoactivity within 1h post-dose |

| 100 | 3 | 0/3 | -8% | Moderate hypoactivity, ruffled fur for 24h |

| 300 | 3 | 2/3 | -15% (survivor) | Severe lethargy, ataxia, mortality within 24h |

| Conclusion: | Estimated MTD: 100 mg/kg |

Part 3: Phase 2 - Preliminary Efficacy Screening in an Ascites Tumor Model

With a safe dose range established, the next step is to evaluate the compound's antitumor potential. Based on literature for a related compound, the Ehrlich Ascites Carcinoma (EAC) model is an excellent starting point.[2][3] EAC is a spontaneous murine mammary adenocarcinoma adapted to grow as a liquid tumor in the peritoneal cavity of mice, making it a rapid and reproducible model for screening anticancer agents.[10][17]

Protocol 3: Antitumor Activity Against Ehrlich Ascites Carcinoma (EAC)

Objective: To evaluate the effect of this compound on survival and tumor growth in EAC-bearing mice.

Animal Model:

-

Species/Strain: Male or female Swiss Albino or BALB/c mice.

-

Age: 6-8 weeks.

Experimental Design:

-

EAC Cell Maintenance: EAC cells are maintained by serial intraperitoneal passage in mice every 7-10 days.[17][18]

-

Tumor Inoculation: On Day 0, all mice (except a non-tumor normal control group) are inoculated intraperitoneally with 2 x 10⁶ viable EAC cells in 0.2 mL of sterile saline.

-

Groups (n=6-8 per group):

-

Group 1: Normal Control (No tumor, no treatment)

-

Group 2: EAC Control (Tumor + Vehicle)

-

Group 3: Treatment Group 1 (Tumor + Compound at 1/2 MTD)

-

Group 4: Treatment Group 2 (Tumor + Compound at MTD)

-

Group 5 (Optional): Positive Control (Tumor + Doxorubicin at 0.8 mg/kg/day).[18]

-

-

Treatment Schedule:

-

Begin treatment 24 hours after tumor inoculation (Day 1).

-

Administer the compound or vehicle via IP injection daily for 7-9 consecutive days.

-

Procedure & Endpoints:

-

Monitoring: Record body weight and observe for clinical signs daily. The increase in body weight in the EAC control group is an indicator of ascitic fluid accumulation.

-

Survival Analysis: Monitor animals daily for mortality. The primary endpoint is the Mean Survival Time (MST) and the Percentage Increase in Life Span (%ILS).

-

MST = (Sum of survival days of all mice in a group) / (Number of mice in the group)

-

%ILS = [(MST of treated group / MST of control group) - 1] * 100

-

-

Tumor Parameter Analysis (Optional Satellite Groups):

-

On a pre-determined day (e.g., Day 10), a subset of animals can be euthanized.

-

The peritoneal fluid is collected, and the volume is measured.

-

A viable tumor cell count is performed using a hemocytometer and trypan blue exclusion.

-

Decision Logic for MTD Dose Selection

Caption: Logic for determining the MTD from a dose-range finding study.

Data Presentation: Efficacy data should be clearly tabulated to compare treatment groups to the control.

Table 3: Example Efficacy Data from EAC Model

| Group | Mean Survival Time (MST ± SEM) in Days | % Increase in Life Span (%ILS) |

| EAC Control (Vehicle) | 18.5 ± 1.2 | - |

| Treatment (50 mg/kg) | 24.2 ± 1.5 | 30.8% |

| Treatment (100 mg/kg) | 29.8 ± 2.1 | 61.1% |

| Positive Control (Doxorubicin) | 35.1 ± 2.5 | 89.7% |

Conclusion and Future Directions

This document provides a foundational framework for initiating the in vivo investigation of this compound. By systematically addressing formulation, safety, and preliminary efficacy, researchers can generate the crucial data needed to justify further development. Positive results from the EAC model would warrant progression to more complex, translationally relevant models, such as subcutaneous xenografts using human cancer cell lines (e.g., MDA-MB-231, for which related compounds have shown activity) in immunodeficient mice.[2] Subsequent studies should also aim to elucidate the compound's pharmacokinetic and pharmacodynamic properties to build a comprehensive profile of its therapeutic potential.

References

-

Trivedi, R. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules. Available at: [Link]

-

MDPI. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available at: [Link]

-

HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Available at: [Link]

-

Boston University Office of Research. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available at: [Link]

-

PubMed. (2007, June 15). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). General Principles of Preclinical Study Design. Available at: [Link]

-

Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. Available at: [Link]

-

Fiveable. (2025, August 15). In vivo testing methods | Toxicology Class Notes. Available at: [Link]

-

Stanford Medicine. In vivo pharmacology. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2018, April 4). Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy. Available at: [Link]

-

ResearchGate. (2023, October 9). (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available at: [Link]

-

American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

-

ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design. Available at: [Link]

-

Roswell Park Comprehensive Cancer Center. (2016, March 7). ANIMAL MODELS IN CANCER RESEARCH. Available at: [Link]

-

ERBC Group. Routes of administration. Available at: [Link]

-

PubMed. (2016, August 15). Support Tools in Formulation Development for Poorly Soluble Drugs. Available at: [Link]

-

BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available at: [Link]

-

Bentham Science Publishers. (2024, February 6). Animal Models for Cancer. Available at: [Link]

-

Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. Available at: [Link]

-

MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Available at: [Link]

-

ScienceDirect. (2019, July 1). Ehrlich ascites carcinoma bearing mice as model of human hepatocellular carcinoma. Available at: [Link]

-

PPD. Preclinical Studies in Drug Development. Available at: [Link]

-

ScienceDirect. (2022, January 19). Ehrlich Ascites carcinoma mice model for studying liver inflammation and fibrosis. Available at: [Link]

-

InterBioTox. In vivo Toxicology. Available at: [Link]

-

bioRxiv. (2025, March 25). Assessment of the Anticancer Activity of Aegle marmelos Leaf Extracts Against Ehrlich's Ascites Carcinoma (EAC) Cell Line in S. Available at: [Link]

-

ResearchGate. Overview of toxicological in vivo and in vitro testing methods accepted for regulatory purposes. Available at: [Link]

-

Frontiers. Experimental mouse models for translational human cancer research. Available at: [Link]

-

AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Available at: [Link]

-

Dovepress. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available at: [Link]

-

Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]

-

PubMed. (2021, March 15). Dose range finding approach for rodent preweaning juvenile animal studies. Available at: [Link]

-

Charles River Laboratories. Dose Range Finding Studies. Available at: [Link]

-

Taylor & Francis. (2019, October 19). Full article: Evaluation of anti-tumor activity of metformin against Ehrlich ascites carcinoma in Swiss albino mice. Available at: [Link]

-

NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2015, March 24). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ichor.bio [ichor.bio]

- 3. nano-test.de [nano-test.de]

- 4. mdpi.com [mdpi.com]

- 5. histologix.com [histologix.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tabletscapsules.com [tabletscapsules.com]

- 10. file.sdiarticle3.com [file.sdiarticle3.com]

- 11. fiveable.me [fiveable.me]

- 12. ppd.com [ppd.com]

- 13. criver.com [criver.com]

- 14. nc3rs.org.uk [nc3rs.org.uk]

- 15. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 17. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(4-chlorophenyl)acrylate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis and optimization of Methyl 2-(4-chlorophenyl)acrylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern this reaction. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your reaction conditions for higher yield, purity, and efficiency.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues you may encounter during the synthesis of this compound. Each problem is followed by a systematic approach to diagnosis and resolution.

Problem 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired product or obtaining it in very low yields. This can stem from a variety of factors, from reagent quality to suboptimal reaction parameters.

Possible Causes and Solutions:

-

Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent cause of low yield.

-

Solution: Ensure a precise 2:1 molar ratio of your acrylate source to the 4-chlorophenyl source (e.g., in a Heck reaction) or a 1:1 or slight excess of the acrylate in a Baylis-Hillman reaction.[1] Always accurately weigh all reactants.

-

-

Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or temperature.

-

Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gradually increase the reaction time in increments of 1-2 hours. If time is not the limiting factor, cautiously increase the reaction temperature. For instance, in a Heck reaction, temperatures can range from 80 to 140 °C.[2][3]

-

-

Poor Catalyst Activity: The catalyst, a critical component, may be inactive or poisoned.

-

Solution: For palladium-catalyzed reactions like the Heck reaction, ensure the use of a high-quality palladium source and ligands.[2][4] If using a reusable catalyst, consider that its activity may decrease with each cycle.[5] For amine-catalyzed reactions like the Baylis-Hillman, ensure the amine is not protonated by acidic impurities.[6][7]

-

-

Presence of Inhibitors: Acrylates are prone to polymerization. The presence of radical initiators or the absence of inhibitors can lead to the consumption of starting material in a non-productive pathway.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your GC/LC-MS indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.

Possible Causes and Solutions:

-

Dimerization or Polymerization of Methyl Acrylate: As a Michael acceptor, methyl acrylate can react with itself, especially under basic conditions or at elevated temperatures.[8]

-

Solution: Control the reaction temperature carefully. Add the methyl acrylate slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure that the base used is not excessively strong for the chosen reaction.

-

-

Formation of Diadducts in Baylis-Hillman Reaction: Under certain conditions, the initial Baylis-Hillman adduct can react with a second molecule of the acrylate, leading to the formation of a diadduct.[10]

-

Solution: Optimize the stoichiometry of the reactants. Using a smaller excess of the acrylate can help minimize the formation of this side product.[10]

-

-

Reductive Heck Product Formation: In the Heck reaction, instead of the desired substitution product, a conjugate addition product can be formed.[3]

-

Solution: The choice of base, solvent, and temperature can significantly influence the reaction pathway.[3] For instance, using a bulkier base or a less polar solvent can sometimes favor the desired substitution product.

-

Table 1: Troubleshooting Side Product Formation

| Side Product | Potential Cause | Suggested Action |

| Poly(methyl acrylate) | Radical polymerization | Add a radical inhibitor (e.g., hydroquinone), ensure fresh monomer, control temperature. |

| Baylis-Hillman Diadduct | Excess acrylate, prolonged reaction time | Use a smaller excess of acrylate, monitor reaction progress closely.[10] |

| Reductive Heck Product | Reaction conditions (base, solvent) | Screen different bases (e.g., organic vs. inorganic), vary solvent polarity.[3][5] |

Problem 3: Product is a Gummy Solid or Oil, Not a Crystalline Powder

The physical state of your final product can be an indicator of its purity. A non-crystalline product often suggests the presence of impurities.

Possible Causes and Solutions:

-

Presence of Solvent: The product may not be completely dry.

-

Solution: Dry the product under high vacuum for an extended period. A final wash with a volatile, non-polar solvent like cold hexanes can help remove residual reaction solvent.[1]

-

-

Presence of Impurities: Unreacted starting materials or side products can interfere with crystallization.

Frequently Asked Questions (FAQs)